Cas no 1805541-97-2 (2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine)

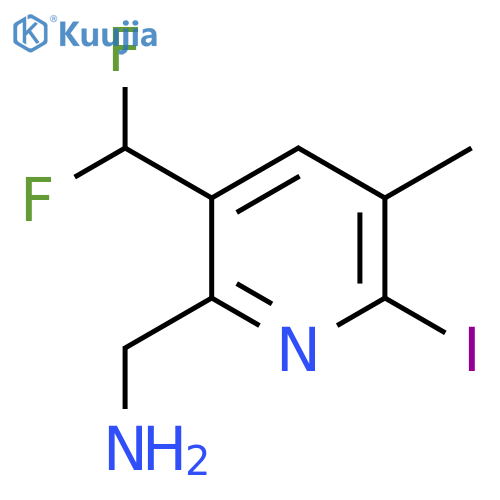

1805541-97-2 structure

商品名:2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine

CAS番号:1805541-97-2

MF:C8H9F2IN2

メガワット:298.071740865707

CID:4891397

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine

-

- インチ: 1S/C8H9F2IN2/c1-4-2-5(7(9)10)6(3-12)13-8(4)11/h2,7H,3,12H2,1H3

- InChIKey: SLJHWWWYXBRRLK-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C)C=C(C(F)F)C(CN)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029025087-250mg |

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine |

1805541-97-2 | 95% | 250mg |

$1,058.40 | 2022-04-01 | |

| Alichem | A029025087-1g |

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine |

1805541-97-2 | 95% | 1g |

$2,808.15 | 2022-04-01 | |

| Alichem | A029025087-500mg |

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine |

1805541-97-2 | 95% | 500mg |

$1,617.60 | 2022-04-01 |

2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

1805541-97-2 (2-(Aminomethyl)-3-(difluoromethyl)-6-iodo-5-methylpyridine) 関連製品

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬